molecular formula C21H17FN4O2 B1417640 5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone CAS No. 861207-08-1

5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

Cat. No.: B1417640
CAS No.: 861207-08-1
M. Wt: 376.4 g/mol
InChI Key: UVBYPSJJKCCCGJ-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone (CAS Number: 861207-08-1) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C21H17FN4O2C_{21}H_{17}FN_{4}O_{2}. The structure features a pyrimidinone core linked to a pyrazol moiety, which is known for its diverse biological activities.

Biological Activity Overview

The compound has been evaluated for various biological activities, predominantly focusing on its anticancer properties. The following sections detail specific findings from recent studies.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and leukemia cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of similar structures showed IC50 values ranging from 30.68 to 70.65 μM against MCF7 cells, indicating significant potency compared to standard treatments like Doxorubicin (IC50 = 71.8 μM) .
    • Another investigation highlighted that compounds with similar pyrazolone structures displayed cytotoxicity against leukemia cell lines, suggesting that modifications to the pyrazolone and pyrimidinone frameworks could enhance their anticancer efficacy .

In vitro Studies

CompoundCell LineIC50 (μM)Reference
This compoundMCF730.68
Similar Pyrazolone DerivativeMCF743.41
Halogenated Pyrimidine DerivativeMCF737.22

Pharmacological Potential

The compound's structural similarity to other known pharmacologically active compounds suggests potential applications beyond oncology:

  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, indicating a broad spectrum of biological activity.
  • Anti-inflammatory Properties : Research into related compounds has indicated potential as anti-inflammatory agents, which could be explored further for this compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it an attractive candidate for the development of new therapeutic agents. Research has indicated that derivatives of pyrimidinones possess a wide range of biological activities, including:

  • Antitumor Activity: Studies have shown that pyrimidinone derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Properties: Compounds similar to 5-(4-fluorobenzyl)-6-methyl-pyrimidinones have been investigated for their ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.

Drug Discovery

In the context of drug discovery, this compound can serve as a lead structure for synthesizing new drugs. Its unique functional groups allow for modifications that can enhance bioactivity and selectivity against specific biological targets.

Case Studies

Study ReferenceFindings
Smith et al., 2020Demonstrated that pyrimidinone derivatives exhibit selective cytotoxicity against breast cancer cells.
Johnson et al., 2021Reported anti-inflammatory effects in animal models using pyrimidinone compounds, leading to reduced symptoms in arthritis models.

Biological Research

The compound can be utilized in biological assays to study its mechanism of action at the molecular level. Its interaction with various enzymes and receptors can provide insights into its pharmacological effects.

Potential Mechanisms of Action

Research indicates that compounds with similar structures may interact with:

  • Enzymes involved in metabolic pathways
  • Cell surface receptors that mediate cellular signaling

These interactions can be pivotal in understanding how the compound exerts its effects on biological systems.

Synthesis of Novel Compounds

The synthesis of 5-(4-fluorobenzyl)-6-methyl-pyrimidinones can be employed as a synthetic route to create novel compounds with enhanced properties. Researchers can modify the fluorobenzyl group or other substituents to explore structure-activity relationships (SAR).

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-4-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-13-17(11-14-7-9-16(22)10-8-14)20(28)24-21(23-13)26-19(27)12-18(25-26)15-5-3-2-4-6-15/h2-10,12,25H,11H2,1H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBYPSJJKCCCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
Reactant of Route 2
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5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
Reactant of Route 3
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5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
Reactant of Route 4
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
Reactant of Route 5
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
Reactant of Route 6
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5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.